Dioxethedrin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Dioxethedrin is a chemical compound with the molecular formula and a molecular weight of 211.26 g/mol. It is classified as an ephedrine derivative and acts primarily as a beta-adrenergic agonist. Historically, dioxethedrin has been utilized in medical applications, particularly as a bronchodilator and sympathomimetic agent in antitussive formulations. Its structure includes a phenolic component, which contributes to its pharmacological properties, making it effective in treating respiratory conditions by relaxing bronchial smooth muscle.

- Oxidation: This compound can be oxidized to yield different oxidized products, potentially including quinones depending on the specific oxidizing agents used, such as potassium permanganate or hydrogen peroxide.

- Reduction: Dioxethedrin can be reduced to form alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

- Substitution: It can participate in substitution reactions where functional groups are replaced by other groups, employing various halogenating agents and nucleophiles.

These reactions highlight its versatility in organic synthesis and potential modifications for therapeutic applications.

Dioxethedrin exhibits significant biological activity primarily through its action as a beta-adrenergic agonist. It binds to beta-adrenergic receptors, leading to the activation of adenylate cyclase and an increase in cyclic adenosine monophosphate (cAMP) levels. This mechanism results in the relaxation of bronchial smooth muscles, which is beneficial for patients with respiratory ailments such as asthma or chronic obstructive pulmonary disease. Additionally, its sympathomimetic properties make it useful in various therapeutic contexts.

The synthesis of dioxethedrin involves several steps:

- Starting Materials: The synthesis typically begins with 1-(3,4-dihydroxyphenyl)-2-ethylamino-1-propanol.

- Reaction Conditions: The reaction requires specific reagents under controlled temperature and pressure conditions to ensure the desired product is formed. Catalysts may also be employed to enhance reaction efficiency.

- Industrial Production: For large-scale production, industrial reactors are used with continuous monitoring of reaction parameters to maintain product quality and yield.

Dioxethedrin has several applications across different fields:

- Medicine: Its primary use is as a bronchodilator in respiratory therapies.

- Research: It serves as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

- Pharmaceutical Industry: Dioxethedrin is utilized in the formulation of various pharmaceutical products and as an intermediate in synthesizing other compounds.

Studies on dioxethedrin's interactions focus on its effects on biological systems, particularly regarding its binding affinity to beta-adrenergic receptors. Understanding these interactions helps elucidate its therapeutic efficacy and potential side effects when used in clinical settings. Further research may explore its interactions with other pharmacological agents to assess possible synergies or antagonistic effects .

Dioxethedrin shares structural similarities with several other compounds within the class of substituted amphetamines and beta-adrenergic agonists. Here are some notable comparisons:

| Compound Name | Chemical Structure | Unique Features |

|---|---|---|

| Ephedrine | β-Hydroxy-N-methylamphetamine | Naturally occurring; widely used for respiratory issues. |

| Pseudoephedrine | β-Hydroxy-N-methylamphetamine (S) | Commonly used as a decongestant; less potent than ephedrine. |

| Methamphetamine | N-Methylamphetamine | Strong central nervous system stimulant; higher abuse potential. |

| Fenoterol | 4-[2-(tert-butylamino)-1-hydroxyethyl]phenol | Selective beta-2 agonist; primarily used for asthma treatment. |

| Salbutamol | 4-[[(tert-butylamino) methyl]hydroxy]phenyl]ethanol | Commonly prescribed for asthma; rapid onset of action. |

Dioxethedrin's unique positioning arises from its specific structure that combines both sympathomimetic activity and bronchodilation properties, differentiating it from other similar compounds that may lack one or more of these characteristics .

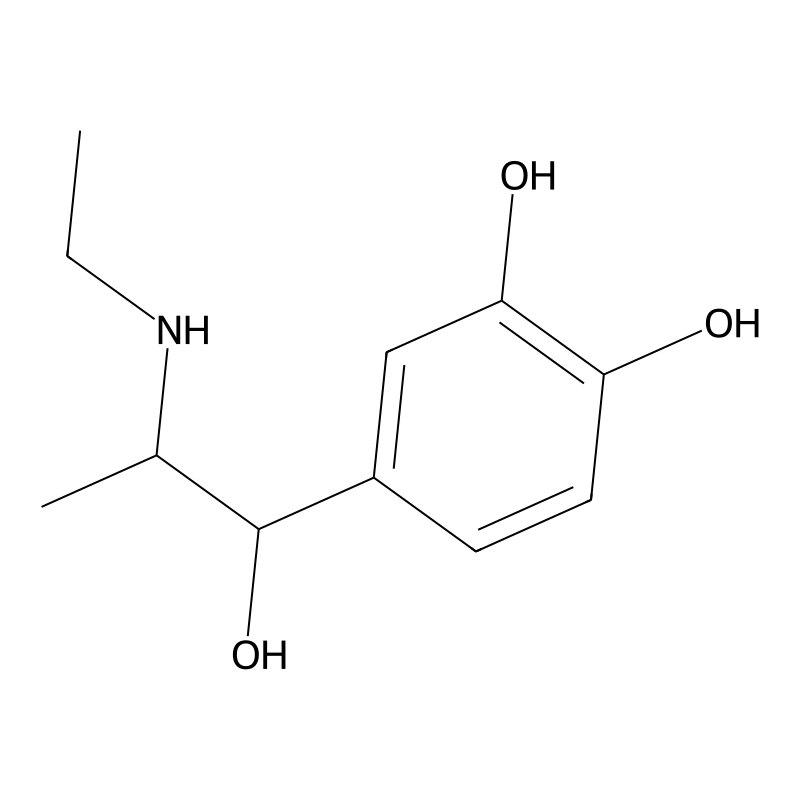

Dioxethedrin, systematically named 4-[2-(ethylamino)-1-hydroxypropyl]benzene-1,2-diol, exhibits a characteristic phenethylamine backbone with specific functional group modifications that define its unique molecular architecture [1] [2]. The molecular formula C₁₁H₁₇NO₃ indicates a compact structure with a molecular weight of 211.26 grams per mole [2] [3].

The two-dimensional structural representation reveals the fundamental connectivity pattern of dioxethedrin. The core benzene ring serves as the central aromatic framework, substituted with two hydroxyl groups in the 1,2-positions (ortho configuration), forming a catechol moiety [1] [2]. This catechol unit represents a critical structural feature that significantly influences the compound's chemical and biological properties.

Attached to the fourth position of the benzene ring is a complex side chain consisting of a propyl backbone bearing both hydroxyl and ethylamino functional groups [2]. The side chain connectivity follows the pattern: carbon-1 of the propyl chain is directly bonded to the benzene ring and carries a hydroxyl group, carbon-2 bears the ethylamino substituent, and carbon-3 terminates the aliphatic chain [2].

The International Union of Pure and Applied Chemistry (IUPAC) nomenclature system provides the systematic name 4-[2-(ethylamino)-1-hydroxypropyl]benzene-1,2-diol, which precisely describes the connectivity pattern [2]. The Simplified Molecular Input Line Entry System (SMILES) representation CCNC(C)C(C1=CC(=C(C=C1)O)O)O offers a linear notation that captures the complete bonding arrangement [2].

Bond Connectivity Analysis

The molecular structure contains several distinct bonding patterns that define its overall architecture. The aromatic benzene ring maintains the characteristic delocalized π-electron system with carbon-carbon bond lengths typical of aromatic compounds. The catechol hydroxyl groups are positioned adjacently on the benzene ring, creating potential for intramolecular hydrogen bonding interactions [2].

The aliphatic side chain introduces both sp³ hybridized carbon centers and heteroatom functionalities. The ethylamino group provides a secondary amine functionality, while the hydroxyl group on the propyl chain introduces additional hydrogen bonding capabilities [2]. These functional groups significantly influence the molecule's three-dimensional conformation and intermolecular interactions.

| Structural Component | Bond Type | Connectivity Pattern |

|---|---|---|

| Benzene Ring | Aromatic C-C | Six-membered aromatic system |

| Catechol Hydroxyls | C-O | Ortho-dihydroxy substitution |

| Propyl Chain | Aliphatic C-C | Three-carbon saturated chain |

| Ethylamino Group | C-N | Secondary amine functionality |

| Chain Hydroxyl | C-O | Secondary alcohol |

The rotatable bond count of four indicates significant conformational flexibility, primarily arising from rotation about the bonds connecting the side chain to the aromatic ring and within the aliphatic portion itself [2]. This flexibility has important implications for the molecule's three-dimensional structure and biological activity.

Three-Dimensional Conformational Analysis and Spatial Orientation

The undefined stereocenter count of two indicates that the absolute configuration at these positions has not been definitively established in the reference databases [2]. This stereochemical ambiguity is common for compounds that exist as mixtures of stereoisomers or where the absolute configuration has not been rigorously determined through analytical methods.

Spatial Distribution of Functional Groups

The three-dimensional arrangement of functional groups in dioxethedrin creates distinct regions of chemical reactivity and intermolecular interaction potential. The catechol hydroxyl groups are positioned to engage in hydrogen bonding with biological targets or other molecules, while the ethylamino group can participate in both hydrogen bonding and ionic interactions.

The molecular surface area and volume are influenced by the extended conformation of the side chain. The topological polar surface area of 72.7 Ų reflects the contribution of the polar functional groups (hydroxyl and amino groups) to the overall molecular surface accessible to solvent interactions [2].

Electronic Configuration and Orbital Hybridization

The electronic structure of dioxethedrin reflects the diverse hybridization states present throughout the molecule, ranging from sp² hybridized aromatic carbons to sp³ hybridized aliphatic centers [2]. Understanding these electronic features is crucial for comprehending the molecule's chemical reactivity and biological activity.

Aromatic System Electronic Structure

The benzene ring in dioxethedrin maintains the characteristic aromatic electronic configuration with six π electrons delocalized across the ring system [4] [5]. Each carbon atom in the aromatic ring adopts sp² hybridization, forming σ bonds with adjacent carbons and contributing one p orbital to the π system [4].

The catechol hydroxyl groups significantly influence the electronic properties of the aromatic ring through their electron-donating effects. These substituents increase electron density on the benzene ring, particularly at the ortho and para positions relative to the hydroxyl groups [6] [7]. This electronic activation enhances the ring's nucleophilicity and susceptibility to electrophilic aromatic substitution reactions.

Aliphatic Chain Hybridization

The propyl side chain contains several sp³ hybridized carbon atoms, each forming four σ bonds in a tetrahedral geometry [2]. The carbon bearing the hydroxyl group (secondary alcohol) and the carbon bearing the ethylamino group both represent sp³ hybridized centers with specific geometric constraints imposed by their substituents.

The nitrogen atom in the ethylamino group exhibits sp³ hybridization with a lone pair of electrons occupying one of the four hybrid orbitals [8] [9]. This electronic configuration enables the nitrogen to act as both a hydrogen bond donor (through the N-H bond) and acceptor (through the lone pair), contributing to the molecule's overall polarity and intermolecular interaction capabilities.

Hydrogen Bonding Capabilities

The electronic structure of dioxethedrin supports extensive hydrogen bonding interactions through multiple donor and acceptor sites [2]. The molecule contains four hydrogen bond donors and four hydrogen bond acceptors, as determined by computational analysis [2]. This hydrogen bonding capacity significantly influences the compound's solubility, stability, and biological activity.

| Functional Group | Hybridization | Electronic Features |

|---|---|---|

| Aromatic Carbons | sp² | π electron delocalization |

| Catechol Oxygens | sp³ | Lone pairs, H-bond donors |

| Aliphatic Carbons | sp³ | Tetrahedral geometry |

| Amino Nitrogen | sp³ | Lone pair, H-bond donor/acceptor |

| Hydroxyl Oxygen | sp³ | Lone pairs, H-bond donor |

Molecular Orbital Considerations

The frontier molecular orbitals of dioxethedrin are influenced by the extended conjugation between the aromatic ring and the various functional groups [4] [6]. The highest occupied molecular orbital (HOMO) is likely centered on the electron-rich catechol moiety, while the lowest unoccupied molecular orbital (LUMO) may involve antibonding orbitals associated with the aromatic system.

The computational complexity value of 189 indicates a moderately complex molecular structure with multiple rotatable bonds and functional groups contributing to the overall electronic configuration [2]. This complexity arises from the combination of aromatic and aliphatic regions, multiple heteroatoms, and the potential for various conformational states.